

# The Therapeutic Potential of MTX115325: A USP30 Inhibitor for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, MTX115325 enhances the ubiquitination of mitochondrial proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This leads to the selective clearance of damaged mitochondria, a process implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies have demonstrated the neuroprotective effects of MTX115325 in cellular and animal models of Parkinson's disease, suggesting its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to MTX115325.

### Introduction

Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases, including Parkinson's disease (PD).[1] The accumulation of damaged mitochondria can lead to increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[1] Mitophagy, a selective form of autophagy, is a critical cellular process for the removal of dysfunctional mitochondria, thereby maintaining mitochondrial homeostasis.[1] The PINK1/Parkin pathway is a key regulator of mitophagy, where the E3 ubiquitin ligase Parkin



ubiquitinates outer mitochondrial membrane proteins to tag damaged mitochondria for degradation.[2]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme that counteracts the action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[2] MTX115325 is a novel, potent, and selective inhibitor of USP30.[3] By blocking USP30 activity, MTX115325 promotes the ubiquitination of mitochondrial proteins, enhances mitophagy, and has shown significant neuroprotective effects in preclinical models of Parkinson's disease.[3] A Phase 1 clinical trial for MTX115325 (also known as MTX325) in healthy volunteers and Parkinson's patients was planned to start in early 2024.[4][5]

# Mechanism of Action: Modulation of the PINK1/Parkin Mitophagy Pathway

**MTX115325** exerts its therapeutic effect by directly inhibiting the enzymatic activity of USP30. This inhibition leads to a cascade of events within the PINK1/Parkin-mediated mitophagy pathway, ultimately resulting in the clearance of damaged mitochondria.





Click to download full resolution via product page

Caption: MTX115325 inhibits USP30, promoting mitophagy.

## **Preclinical Data**

The therapeutic potential of **MTX115325** has been evaluated in a series of in vitro and in vivo preclinical studies. The quantitative data from these studies are summarized below.

# **In Vitro Efficacy**



| Parameter                                 | Assay                                             | Value | Reference |
|-------------------------------------------|---------------------------------------------------|-------|-----------|
| IC50                                      | Biochemical<br>fluorescence<br>polarization assay | 12 nM | [6]       |
| IC50                                      | Cellular ubiquitin-like probe assay               | 25 nM | [3]       |
| EC <sub>50</sub> (TOM20 ubiquitination)   | HeLa cells<br>overexpressing Parkin               | 32 nM | [3][6]    |
| EC <sub>1.5x</sub> (TOM20 ubiquitination) | HeLa cells<br>overexpressing Parkin               | 10 nM | [3]       |

# In Vivo Pharmacokinetics and Efficacy in a Parkinson's Disease Mouse Model



| Parameter                            | Animal Model                 | Dosing                                                        | Result                                                                        | Reference |
|--------------------------------------|------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------|-----------|
| Oral<br>Bioavailability              | Mouse                        | 10 mg/kg (single<br>dose)                                     | 98%                                                                           | [6]       |
| CNS Penetration<br>(Kpu,u)           | Mouse                        | 10 mg/kg (single<br>dose)                                     | ~0.4                                                                          | [6]       |
| Dopaminergic<br>Neuron<br>Protection | AAV-A53T-SNCA<br>Mouse Model | 15 mg/kg & 50<br>mg/kg (i.g., twice<br>daily for 10<br>weeks) | Reduced loss of dopaminergic neurons in the substantia nigra.                 | [6]       |
| Striatal<br>Dopamine Levels          | AAV-A53T-SNCA<br>Mouse Model | 15 mg/kg & 50<br>mg/kg (i.g., twice<br>daily for 10<br>weeks) | Preserved<br>dopamine levels<br>in the striatum.                              | [6]       |
| α-Synuclein<br>Pathology             | AAV-A53T-SNCA<br>Mouse Model | 15 mg/kg & 50<br>mg/kg (i.g., twice<br>daily for 10<br>weeks) | Reduced levels<br>of<br>phosphorylated<br>S129-α-<br>synuclein.               | [6]       |
| Neuroinflammati<br>on                | AAV-A53T-SNCA<br>Mouse Model | 15 mg/kg & 50<br>mg/kg (i.g., twice<br>daily for 10<br>weeks) | Decreased total area of GFAP staining, indicating lower astrocyte activation. | [6]       |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## **In Vitro Assays**





#### Click to download full resolution via product page

**Caption:** Workflow for the USP30 biochemical inhibition assay.

#### Protocol:

- Reagents: Recombinant human USP30 enzyme, ubiquitin-rhodamine 110 substrate, and an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
- Procedure: a. A dilution series of MTX115325 is prepared in DMSO. b. The recombinant USP30 enzyme is incubated with the various concentrations of MTX115325 or DMSO (vehicle control) in the assay buffer in a microplate. c. The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time. e. The fluorescence intensity is measured using a plate reader.
- Data Analysis: The fluorescence signal is proportional to the amount of cleaved substrate.
   The percentage of inhibition is calculated for each concentration of MTX115325 relative to the DMSO control. The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic equation.

#### Protocol:

- Cell Culture: HeLa cells overexpressing YFP-Parkin are cultured in standard conditions (e.g., DMEM with 10% FBS).[7]
- Treatment: Cells are treated with mitochondrial toxins (e.g., 1 μM Antimycin A and 1 μM Oligomycin A) to induce mitochondrial stress and Parkin translocation.[7] Concurrently, cells are treated with a dilution series of MTX115325 or DMSO for 90 minutes.[7]
- Lysis: After treatment, cells are washed with DPBS and lysed in NP40 lysis buffer on ice.



- Western Blotting: a. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose membrane. c. The membrane is probed with a primary antibody against TOM20, followed by a secondary antibody.[7] d. The ubiquitinated form of TOM20 (TOM20-Ub) appears as a higher molecular weight band.[7]
- Data Analysis: The intensity of the TOM20-Ub band is quantified and normalized to a loading control. The EC<sub>50</sub> value is calculated by plotting the normalized TOM20-Ub levels against the concentration of MTX115325.

In Vivo Parkinson's Disease Model





Click to download full resolution via product page

Caption: Workflow for the AAV-A53T-SNCA mouse model.

Protocol:



- Animals: C57BL/6 mice are typically used.[1]
- Viral Vector: An adeno-associated virus (AAV) serotype 1/2 expressing human A53T mutant α-synuclein is used.[8]
- Stereotaxic Surgery: a. Mice are anesthetized and placed in a stereotaxic frame. b. A small burr hole is drilled in the skull over the target area. c. The AAV vector (e.g., 1.5 μl at a concentration of 5.16 x 10<sup>12</sup> genomic particles/ml) is unilaterally injected into the substantia nigra pars compacta using specific coordinates (e.g., from Bregma: AP -3.1 mm; ML -1.4 mm; DV -4.4 mm).[8] The injection is performed slowly (e.g., 0.5 μl/min).[8]
- Post-operative Care: The incision is sutured, and the animals are monitored during recovery.
- Treatment: MTX115325 is administered by oral gavage at specified doses (e.g., 15 mg/kg and 50 mg/kg) twice daily for the duration of the study (e.g., 10 weeks).[6]

#### Protocol:

- Tissue Preparation: At the end of the study, mice are euthanized, and their brains are perfused and fixed. The brains are then sectioned on a cryostat or vibratome.
- Staining: a. Brain sections containing the substantia nigra are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. A secondary antibody conjugated to a chromogen or fluorophore is used for visualization.
- Quantification: The number of TH-positive neurons in the substantia nigra of the injected and non-injected hemispheres is counted using unbiased stereological methods.
- Data Analysis: The percentage of dopaminergic neuron loss in the injected hemisphere is calculated relative to the contralateral side.

#### Protocol:

- Tissue Dissection: The striatum is rapidly dissected from the mouse brain and frozen.
- Homogenization: The striatal tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize dopamine.



- Centrifugation and Filtration: The homogenate is centrifuged, and the supernatant is filtered to remove any remaining particulate matter.
- HPLC-ECD Analysis: a. The filtered sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD). b.
   Dopamine and its metabolites are separated on a reverse-phase column. c. The electrochemical detector measures the current generated by the oxidation of dopamine, allowing for its quantification.
- Data Analysis: The concentration of dopamine is determined by comparing the peak area from the sample to a standard curve of known dopamine concentrations.

### Conclusion

MTX115325 represents a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease, by targeting the fundamental cellular process of mitophagy. Its potent and selective inhibition of USP30 leads to the enhanced clearance of damaged mitochondria, thereby protecting neurons from degeneration. The robust preclinical data, demonstrating both in vitro efficacy and in vivo neuroprotection in a relevant disease model, provide a strong rationale for its clinical development. The detailed experimental protocols provided in this guide offer a resource for researchers to further investigate the therapeutic potential of MTX115325 and other USP30 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 4. researchgate.net [researchgate.net]



- 5. Spotlight on USP30: structure, function, disease and target inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of MTX115325: A USP30 Inhibitor for Neurodegenerative Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#understanding-the-therapeutic-potential-of-mtx115325]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com